molecular formula C23H21N3O2S B13910395 (R)-2-amino-3-(benzylthio)-N-(9-oxo-9,10-dihydroacridin-2-yl)propanamide

(R)-2-amino-3-(benzylthio)-N-(9-oxo-9,10-dihydroacridin-2-yl)propanamide

Cat. No.: B13910395
M. Wt: 403.5 g/mol
InChI Key: LCIHHQRYUNDZKY-IBGZPJMESA-N
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Description

N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is a compound that combines the structural features of benzyl, cysteinyl, and aminoacridone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone typically involves the coupling of S-benzyl-L-cysteine with 2-aminoacridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N-hydroxysuccinimide esters .

Industrial Production Methods

Industrial production of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(S-Benzyl-L-cysteinyl)-2-aminoacridone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction can yield free thiol groups .

Mechanism of Action

The mechanism of action of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone involves its interaction with specific molecular targets. The benzyl and cysteinyl groups can interact with proteins and enzymes, potentially affecting their activity. The aminoacridone moiety may intercalate with DNA, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

(2R)-2-amino-3-benzylsulfanyl-N-(9-oxo-10H-acridin-2-yl)propanamide

InChI

InChI=1S/C23H21N3O2S/c24-19(14-29-13-15-6-2-1-3-7-15)23(28)25-16-10-11-21-18(12-16)22(27)17-8-4-5-9-20(17)26-21/h1-12,19H,13-14,24H2,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

LCIHHQRYUNDZKY-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N

Origin of Product

United States

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